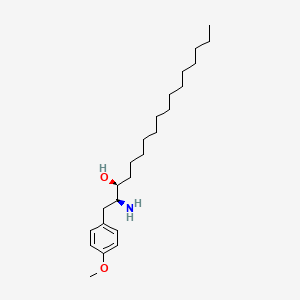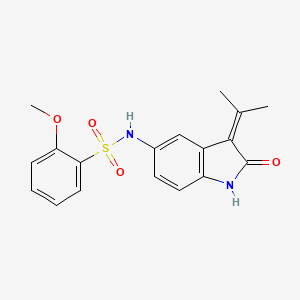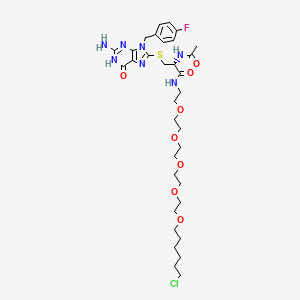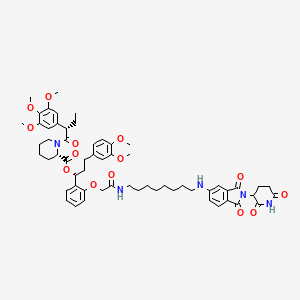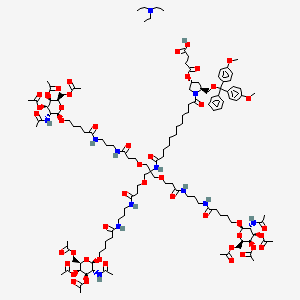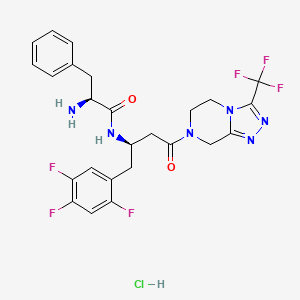
Flt3-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FLT3-IN-17 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: for the initial synthesis steps.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: FLT3-IN-17 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Functional groups on this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.
Scientific Research Applications
FLT3-IN-17 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases.
Biology: Investigates the role of FLT3 in cellular signaling pathways.
Medicine: Explores therapeutic potential in treating FLT3-mutated acute myeloid leukemia.
Industry: Utilized in the development of new drugs targeting receptor tyrosine kinases.
Mechanism of Action
FLT3-IN-17 is compared with other FLT3 inhibitors such as:
- Midostaurin
- Gilteritinib
- Quizartinib
Uniqueness: this compound is distinguished by its high selectivity and potency against FLT3, making it a valuable compound for targeted therapy in AML. Unlike some other inhibitors, this compound has shown reduced off-target effects and improved efficacy in preclinical studies .
Comparison with Similar Compounds
- Midostaurin: A multi-kinase inhibitor with broader activity.
- Gilteritinib: A selective FLT3 inhibitor with dual activity against FLT3 and AXL.
- Quizartinib: A potent FLT3 inhibitor with a focus on FLT3-ITD mutations.
FLT3-IN-17 continues to be a subject of extensive research, with ongoing studies aimed at further understanding its therapeutic potential and optimizing its clinical applications.
Properties
Molecular Formula |
C23H24N6O2S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[3-[2-(4-piperazin-1-ylanilino)thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H24N6O2S2/c1-33(30,31)28-18-4-2-3-16(13-18)20-15-32-21-14-25-23(27-22(20)21)26-17-5-7-19(8-6-17)29-11-9-24-10-12-29/h2-8,13-15,24,28H,9-12H2,1H3,(H,25,26,27) |
InChI Key |
MGKRFMQUFDKUBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


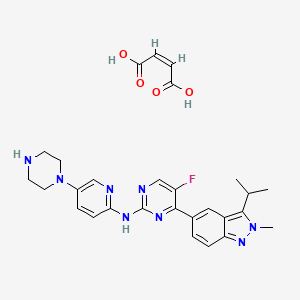
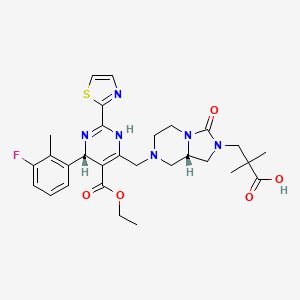
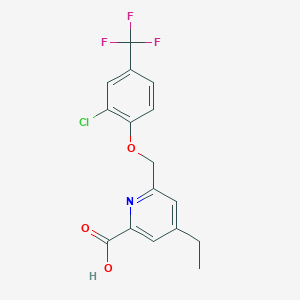
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)

